4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine is a bicyclic heterocyclic compound containing both a thiazole and a pyridine ring. While no direct mention of this specific compound is found within the provided research, its structural similarity to compounds like 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine makes it relevant for exploration. Compounds within this structural class have been identified as potential pharmaceutical agents, particularly in the development of factor Xa inhibitors for anticoagulant therapy [, , ] and selective β3-adrenoceptor agonists [].
Although the synthesis of 4,5,6,7-tetrahydro-2-methylthiazolo[5,4-c]pyridine is not specifically described in the provided papers, analogous compounds like 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine are synthesized using various methodologies. These methodologies often involve building the bicyclic structure through reactions like the Bischler-Napieralski reaction [], which forms the pyridine ring, followed by modifications to introduce desired substituents.
The molecular structure of 4,5,6,7-tetrahydro-2-methylthiazolo[5,4-c]pyridine consists of a fused thiazole and tetrahydropyridine ring system, with a methyl group at the 2-position of the thiazole ring. The spatial arrangement of atoms within this structure can influence its binding affinity to target molecules, impacting its biological activity. Techniques like X-ray crystallography [] can provide detailed information on bond lengths, angles, and overall conformation.
The applications of 4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine derivatives span across various fields of medicinal chemistry. In cancer research, the triazolopyrimidines have demonstrated the ability to inhibit tumor growth in nude mouse xenograft models, suggesting their potential as anticancer agents1. In the field of anticoagulant therapy, the non-amidine fXa inhibitors have shown promise as orally available anticoagulants, which could lead to new treatments for thrombotic disorders2. The antifungal properties of tetrahydrothienopyridine derivatives offer a new avenue for combating fungal infections, with some compounds exhibiting higher potency than standard treatments like miconazole3. Furthermore, the synthesis of functionalized building blocks based on tetrahydrotriazolopyridine cores has led to the development of novel anti-diabetes drug leads that stimulate GLP-1 secretion4. Lastly, the ring-opening reactions of tetrahydro-4-oxoisoxazolopyridinium salts have been studied, providing insights into the synthesis of new compounds with potential pharmacological applications5.
The mechanism of action of these compounds varies depending on the specific derivative and its target. For instance, triazolopyrimidines, which are structurally related to tetrahydrothiazolopyridines, have been shown to inhibit tubulin polymerization uniquely. They do not compete with paclitaxel for binding but instead inhibit the binding of vincas to tubulin, which can overcome resistance attributed to multidrug resistance transporter proteins1. Another derivative, incorporating 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, has been identified as a potent non-amidine factor Xa (fXa) inhibitor. This compound binds to the S4 and S1 subsites of fXa, as revealed by X-ray crystal analysis, and exhibits anticoagulant properties suitable for oral administration2. Additionally, a series of 5-((5-substituted-1-H-1,2,4-triazol-3-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridines have been synthesized and shown to possess antifungal activity, with docking studies indicating a good binding mode in the active site of the fungal enzyme P450 cytochrome lanosterol 14 α-demethylase3.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: